molecular formula C20H25N3O2S B12150410 N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B12150410
M. Wt: 371.5 g/mol
InChI Key: DALWGCSJNXCGQY-UHFFFAOYSA-N
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Description

N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the tetrahydrobenzothiophene intermediate.

    Morpholine Ring Introduction: The morpholine ring is typically added through a nucleophilic substitution reaction involving a halogenated morpholine derivative.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the morpholine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols are often used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted morpholine and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.

Mechanism of Action

The mechanism of action of N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyridine rings can participate in hydrogen bonding and π-π interactions, while the tetrahydrobenzothiophene core can provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[morpholin-4-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide: Similar structure but with a pyridin-3-yl instead of pyridin-4-yl group.

    N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of the morpholine, pyridine, and tetrahydrobenzothiophene rings in N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C20H25N3O2S/c1-14(24)22-20-18(16-4-2-3-5-17(16)26-20)19(15-6-8-21-9-7-15)23-10-12-25-13-11-23/h6-9,19H,2-5,10-13H2,1H3,(H,22,24)

InChI Key

DALWGCSJNXCGQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=NC=C3)N4CCOCC4

Origin of Product

United States

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